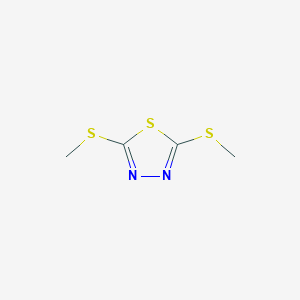

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(methylsulfanyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S3/c1-7-3-5-6-4(8-2)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVACELPFXBLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294434 | |

| Record name | 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7653-69-2 | |

| Record name | 7653-69-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanism of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in heterocyclic chemistry, with its derivatives demonstrating a vast array of applications in medicinal, agricultural, and materials science.[1][2] The inherent aromaticity and electron-deficient nature of the ring system, coupled with the potential for functionalization at the 2 and 5 positions, make it a privileged structure in drug design and a versatile building block for novel materials. Among its many derivatives, this compound serves as a key intermediate and a molecule of interest in its own right.

This technical guide provides a comprehensive examination of the synthesis mechanism of this compound. As senior application scientists, our focus extends beyond simple procedural outlines. We will dissect the causality behind experimental choices, grounding each step in established chemical principles. The synthesis is logically approached as a two-part process: first, the construction of the core heterocyclic ring system to form 2,5-dimercapto-1,3,4-thiadiazole (DMTD), followed by the strategic S-methylation to yield the final product.

Part I: Synthesis of the Core Heterocycle: 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

The foundational step in this synthesis is the formation of the 1,3,4-thiadiazole ring from simple, commercially available starting materials: hydrazine and carbon disulfide.[3] This reaction is a classic example of heterocyclic synthesis, relying on the nucleophilicity of hydrazine and the electrophilicity of carbon disulfide.

Section 1.1: Mechanistic Overview

The reaction proceeds through the formation of a key dithiocarbazinate intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the stable aromatic thiadiazole ring. The overall transformation is robust and high-yielding when key parameters are controlled.

Caption: Proposed mechanism for the formation of the 1,3,4-thiadiazole ring.

Section 1.2: The Critical Role of Basicity

The synthesis of DMTD is critically dependent on an alkaline environment.[4] The base serves multiple, indispensable functions throughout the reaction mechanism:

-

Promotion of Nucleophilic Attack: While hydrazine is a potent nucleophile, the basic medium can deprotonate it, increasing its nucleophilicity for the initial attack on carbon disulfide.

-

Facilitating Intermediate Formation: The base is essential for the formation and stabilization of the dithiocarbazinate salt intermediate.[5]

-

Driving Cyclization: The subsequent intramolecular cyclization and dehydration steps are catalyzed by the presence of a base.

A variety of bases have been successfully employed, each with specific process advantages. Aqueous sodium hydroxide (NaOH) is common in patented industrial methods, allowing for straightforward pH control and product isolation.[4][6] Other systems include potassium hydroxide (KOH) and potassium carbonate (K₂CO₃), which can be used in alcoholic solvents.[4][5] An interesting advancement is the use of solid base catalysts, such as KOH on calcium oxide (KOH/CaO), which simplifies catalyst recovery and product purification.[4][6]

Section 1.3: Experimental Protocol (Self-Validating System)

The following protocol is a synthesized representation of robust methods described in the literature.[4][6] It is designed as a self-validating system where successful execution relies on the precise control of the described parameters.

Step-by-Step Methodology:

-

Vessel Preparation: A reaction vessel equipped with a mechanical stirrer, reflux condenser, and a port for inert gas blanketing is charged with the chosen solvent (e.g., ethanol or an aqueous NaOH solution).

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen), cooled sodium hydroxide is added, followed by the dropwise addition of hydrazine hydrate while maintaining a controlled temperature.

-

Carbon Disulfide Addition: Carbon disulfide is then added slowly to the stirred mixture. This step is exothermic and requires careful temperature management.

-

Reaction: The mixture is stirred at a temperature ranging from 20 to 100 °C for a period of 1 to 10 hours.[4] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Isolation of Salt: Upon completion, the reaction medium contains the salt of 2,5-dimercapto-1,3,4-thiadiazole. If a solid catalyst is used, it is removed by filtration at this stage.

-

Neutralization: The solution is cooled (typically 10-60 °C), and a neutralizing acid (e.g., sulfuric acid, hydrochloric acid, or acetic acid) is added to protonate the thiolate groups.[4][6]

-

Precipitation and Collection: The free 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) precipitates out of the solution as a white to yellowish solid.[4] The solid is collected by filtration, washed with water to remove residual salts, and dried.

Table 1: Key Reaction Parameters for DMTD Synthesis

| Parameter | Value/Range | Rationale & Citation |

| Hydrazine Hydrate | 1 molar equivalent | Core nitrogen source for the heterocyclic ring. |

| Carbon Disulfide | 2.2 - 2.4 molar equivalents | Provides the carbon and two sulfur atoms for the ring. Excess ensures complete reaction of hydrazine.[6] |

| Sodium Hydroxide | 1.55 - 1.95 molar equivalents | Acts as the base catalyst, essential for intermediate formation and cyclization.[4][6] |

| Temperature | 20 - 100 °C | Controls the reaction rate. Higher temperatures can increase the rate but may require pressure control.[4] |

| Reaction Time | 1 - 10 hours | Duration required for the reaction to proceed to completion.[4] |

| pH | Alkaline | Essential for the initial nucleophilic attack and stabilization of intermediates.[4] |

| Typical Yield | > 90% | The reaction is generally efficient and high-yielding under optimized conditions. |

Part II: Functionalization via S-Methylation

With the DMTD core synthesized, the next stage involves the selective alkylation of the two sulfur atoms. This is achieved through a classic bimolecular nucleophilic substitution (Sₙ2) reaction.

Section 2.1: The Nucleophilic Substitution Mechanism (Sₙ2)

The key to this functionalization step lies in the acidic nature of the thiol protons on the DMTD molecule. DMTD exists in a tautomeric equilibrium between the dithiol and the dithione forms, with the thiol protons being readily removable by a suitable base.[4]

-

Deprotonation: In the presence of a base (e.g., potassium carbonate), the thiol groups are deprotonated to form highly nucleophilic thiolate anions.

-

Nucleophilic Attack: These thiolate anions then attack the electrophilic methyl group of a methylating agent (e.g., methyl iodide).

-

Substitution: The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic sulfur atom attacks the methyl group, displacing the leaving group (e.g., iodide) in a single, concerted step.[7][8] This process occurs sequentially at both sulfur positions to yield the final bis-methylated product.

Caption: Sequential S-methylation of DMTD via an Sₙ2 mechanism.

Section 2.2: Causality in Experimental Design

The choice of reagents and conditions for the S-methylation step is dictated by the principles of Sₙ2 reactions.

-

Methylating Agent: A good electrophile with a proficient leaving group is required. Methyl iodide is a classic choice. Other effective agents include dimethyl sulfate and trimethyl phosphate.[7]

-

Base: A non-nucleophilic base is preferred to avoid competition with the thiolate anion. Potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to deprotonate the thiol but is a poor nucleophile itself.[5]

-

Solvent: Polar aprotic solvents, such as N,N-dimethylformamide (DMF), acetone, or acetonitrile, are ideal for Sₙ2 reactions.[7] These solvents can solvate the cation (e.g., K⁺) but do not form a strong solvation shell around the nucleophile (thiolate), leaving it "naked" and highly reactive. This significantly accelerates the rate of reaction compared to protic solvents like methanol or water.[7]

Section 2.3: Experimental Protocol (Self-Validating System)

This protocol is based on established alkylation procedures for DMTD derivatives.[5]

Step-by-Step Methodology:

-

Setup: A clean, dry reaction flask is charged with 2,5-dimercapto-1,3,4-thiadiazole (DMTD) and a suitable polar aprotic solvent, such as DMF.

-

Base Addition: Anhydrous potassium carbonate (or another suitable base) is added to the suspension. Typically, slightly more than two molar equivalents are used to ensure complete deprotonation of both thiol groups.

-

Methylating Agent Addition: The methylating agent (e.g., methyl iodide, >2 molar equivalents) is added dropwise to the stirred mixture at room temperature. A slight exotherm may be observed.

-

Reaction: The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup: The reaction mixture is poured into cold water, which will precipitate the crude product and dissolve the inorganic salts.

-

Isolation and Purification: The solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Table 2: Key Reaction Parameters for S-Methylation of DMTD

| Parameter | Value/Range | Rationale & Citation |

| DMTD | 1 molar equivalent | The substrate for methylation. |

| Methylating Agent | > 2 molar equivalents | Provides the methyl groups. A slight excess ensures complete di-substitution. |

| Base (e.g., K₂CO₃) | > 2 molar equivalents | Deprotonates the thiol groups to generate the reactive thiolate nucleophile.[5] |

| Solvent | Polar Aprotic (e.g., DMF) | Accelerates Sₙ2 reaction rate by solvating the cation without hindering the nucleophile.[5][7] |

| Temperature | Room Temperature to mild heat | Sufficient to overcome the activation energy without promoting side reactions. |

| Typical Yield | > 90% | Alkylation of thiols is typically a very efficient and high-yielding reaction.[5] |

Characterization and Analysis

Confirmation of the final product, this compound, and its precursor, DMTD, is achieved using a suite of standard analytical techniques. The structural assignments are validated by comparing experimental data with expected values.

-

Infrared (IR) Spectroscopy: For DMTD, the presence of S-H and N-H stretching bands is characteristic. Upon methylation, these bands will disappear, and new C-H stretching and bending vibrations for the methyl groups will appear. The C=N stretch of the thiadiazole ring is also a key diagnostic peak.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The most telling evidence for successful methylation is the appearance of a new singlet in the upfield region (around δ 2.5-3.0 ppm) corresponding to the six equivalent protons of the two S-CH₃ groups. The acidic S-H proton signal from DMTD will be absent.

-

¹³C-NMR: A new signal for the methyl carbons will appear, and the chemical shifts of the ring carbons will be altered upon methylation.[5]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of two methyl groups (a mass increase of 28 Da) from DMTD to the final product.[5]

Conclusion

The synthesis of this compound is a well-defined, two-stage process that relies on fundamental principles of heterocyclic chemistry and nucleophilic substitution. The initial ring formation is a base-catalyzed condensation-cyclization, where precise control over stoichiometry and pH is paramount for high yields. The subsequent S-methylation is a highly efficient Sₙ2 reaction, with the choice of a polar aprotic solvent being a critical parameter for maximizing reaction rate and efficiency. By understanding the underlying mechanisms and the causal relationships between reaction conditions and outcomes, researchers can reliably and efficiently produce this valuable chemical intermediate for further application in drug discovery and materials science.

References

-

Mechanistic studies and proposed formation of 1,3,4-thiadiazole a... - ResearchGate. Available at: [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC - NIH. Available at: [Link]

-

Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products - Open Access Journals. Available at: [Link]

-

Mechanistic proposal for the formation of the 1,3,4-thiadiazole ring. - ResearchGate. Available at: [Link]

-

Methylation of sulfhydryl groups: a new function for a family of small molecule plant O-methyltransferases - NIH. Available at: [Link]

-

Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins - R Discovery. Available at: [Link]

- WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5 ... - Google Patents.

-

Mechanistic studies and proposed formation of 1,3,4-thiadiazole. - ResearchGate. Available at: [Link]

-

Thiol methylation potential in anoxic, low-pH wetland sediments and its relationship with dimethylsulfide production and organic. Available at: [Link]

-

S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS Masao Shimizu,*a Teruaki Shimazaki,b Y. Available at: [Link]

-

Thiols and Sulfides - Chemistry LibreTexts. Available at: [Link]

-

(PDF) Synthesis and Characterization of bis thiadiazole and their methyl sulphone. Available at: [Link]

- CN114401949A - 2,5-Dimercapto-1,3,4-thiadiazole ("DMTD") derivatives - Google Patents.

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. Available at: [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. Available at: [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. Available at: [Link]

-

2,5-Dimercapto-1,3,4-thiadiazole | C2H2N2S3 | CID 2723630 - PubChem. Available at: [Link]

-

Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Available at: [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - MDPI. Available at: [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. Available at: [Link]

-

(PDF) Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative - ResearchGate. Available at: [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]

- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind the spectroscopic techniques and the interpretation of the resulting data, providing a framework for the structural elucidation of related heterocyclic compounds.

Introduction

This compound is a symmetrically substituted heterocyclic compound. The 1,3,4-thiadiazole core is a prevalent scaffold in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties. The introduction of methylsulfanyl groups at the 2 and 5 positions significantly influences the electronic properties and potential biological activity of the parent ring. Accurate structural confirmation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic methods are the cornerstone of this characterization.

This guide will detail the expected spectroscopic signatures of this compound, drawing upon data from closely related analogs and foundational spectroscopic principles, given the limited availability of a complete public spectral dataset for this specific molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a central five-membered thiadiazole ring with two nitrogen and one sulfur atom. Two methylsulfanyl (-SCH₃) groups are attached to the carbon atoms of the ring. This symmetry is a key feature that simplifies its NMR spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Due to the simple structure, a standard acquisition should be sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

¹H NMR Spectral Data (Predicted)

Due to the molecule's symmetry, the two methylsulfanyl groups are chemically equivalent. Therefore, a single signal is expected in the ¹H NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7-2.8 | Singlet | 6H | 2 x -SCH₃ |

The predicted chemical shift is based on data from analogous structures containing methylthio groups attached to heterocyclic rings. For instance, in related 2-(alkylthio)-5-methyl-1,3,4-thiadiazole derivatives, the methyl protons of the methylthio group typically appear in this region[1].

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with two expected signals.

| Chemical Shift (δ) ppm | Assignment |

| ~15-20 | -SCH₃ |

| ~160-170 | C2 & C5 of thiadiazole ring |

The chemical shift for the methyl carbons is in the typical aliphatic region. The carbons of the thiadiazole ring are expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms, and their involvement in the aromatic system. In similar 1,3,4-thiadiazole structures, these carbons resonate in the range of 160-170 ppm[2].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920-3000 | Weak-Medium | C-H stretching (methyl) |

| ~1400-1500 | Medium-Strong | C=N stretching (thiadiazole ring) |

| ~1000-1200 | Medium | C-N stretching |

| ~600-800 | Medium-Strong | C-S stretching |

The IR spectrum is expected to be relatively simple. The C-H stretching vibrations of the methyl groups will appear in their characteristic region. The C=N stretching of the thiadiazole ring is a key diagnostic peak. The C-S stretching vibrations are also expected in the fingerprint region. The interpretation is supported by IR data of various substituted 1,3,4-thiadiazoles which show characteristic ring vibrations in these regions[3].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI) can be used. ESI is often preferred for its ability to produce a prominent molecular ion peak.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is used to determine the accurate mass of the ions.

Mass Spectral Data (Predicted)

The molecular weight of this compound (C₄H₆N₂S₃) is 178.29 g/mol .

| m/z | Interpretation |

| ~178 | [M]⁺˙ (Molecular Ion) |

| ~163 | [M - CH₃]⁺ |

| ~131 | [M - SCH₃]⁺ |

| ~88 | [C₂H₂N₂S]⁺ |

Under EI conditions, the molecular ion is expected to be observed. Common fragmentation pathways would involve the loss of a methyl radical (-CH₃) or a methylsulfanyl radical (-SCH₃). Further fragmentation could lead to the cleavage of the thiadiazole ring.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

References

-

Core, A. (n.d.). 1,3,4-Thiadiazoles and 1,3-thiazoles from one-pot reaction of bisthioureas with 2-(bis(methylthio)methylene)malononitrile. Retrieved from [Link]

-

MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Retrieved from [Link]

-

Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-BIS-(DIETHYLAMINOETHYLTHIO)-1,3,4-THIADIAZOLE. Retrieved from [Link]

-

DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

-

Jadavpur University. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]

-

mzCloud. (2017). 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-1,3,4-thiadiazole. Retrieved from [Link]

-

NIH. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Salts of 2,5-dimercapto-1,3,4-thiadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 2,5-bis(benzylthio)-1,3,4-thiadiazole complexes with fac-ReBr3(CO)(3)(2-). Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Bis(tert-nonyldithio)-1,3,4-thiadiazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3,4-Thiadiazole, 2,5-bis(benzylthio)- - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,4-Thiadiazole, 2,5-bis(octyldithio)-. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimercapto-1,3,4-thiadiazole. Retrieved from [Link]

-

SID. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3,4-Thiadiazole-2,5-dithiol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

Crystal structure analysis of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

An In-depth Technical Guide to the Crystal Structure Analysis of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of this compound and its derivatives. While a definitive crystal structure for the parent compound is not publicly available, this document synthesizes data from closely related analogs to present a detailed projection of its molecular and supramolecular characteristics. We will delve into the synthetic pathways, experimental methodologies for crystal growth and X-ray diffraction, and a thorough analysis of the anticipated molecular geometry, intermolecular interactions, and crystal packing. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and crystallography by providing a foundational understanding of this important heterocyclic scaffold.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal and materials chemistry, renowned for its diverse biological activities and versatile applications.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][4] The substitution pattern at the 2- and 5-positions of the thiadiazole ring plays a crucial role in modulating these biological effects and fine-tuning the physicochemical properties of the resulting compounds.

A detailed understanding of the three-dimensional arrangement of these molecules in the solid state, as provided by single-crystal X-ray diffraction, is paramount. Crystal structure analysis illuminates the precise molecular geometry, conformational preferences, and the nature of non-covalent interactions that govern the packing of molecules in the crystal lattice. This information is invaluable for structure-based drug design, understanding structure-property relationships, and developing new materials with tailored functionalities.

This guide focuses on this compound, a key representative of this class of compounds. By examining the crystal structures of its closely related derivatives, we can gain significant insights into its likely structural features.

Synthetic Pathways and Crystallization

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles typically commences with 2,5-dimercapto-1,3,4-thiadiazole, which serves as a versatile precursor. The following experimental protocol outlines a general and efficient method for the synthesis of 2,5-Bis(alkylsulfanyl)-1,3,4-thiadiazoles, including the target compound, this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole.[3][5]

-

Reaction Setup: To a stirred solution of 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add a base like potassium carbonate (2.2 equivalents).

-

Addition of Alkylating Agent: To this mixture, add methyl iodide (2.2 equivalents) dropwise at room temperature.

-

Reaction Progression: Stir the resulting mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into cold water. The resulting precipitate is collected by filtration.

-

Purification and Crystallization: The crude product is washed with water and then recrystallized from a suitable solvent, such as acetone or ethanol, to yield pure crystals of this compound suitable for X-ray diffraction analysis.

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Crystal Structure Determination: A Methodological Overview

The determination of a crystal structure is a systematic process involving crystal selection, X-ray data collection, and structure solution and refinement.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of the synthesized compound is selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[6]

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

The logical flow of this process is visualized below:

Caption: Workflow for single-crystal X-ray diffraction analysis.

In-depth Analysis of Molecular and Crystal Structure

Based on the crystal structures of analogous compounds, we can predict the key structural features of this compound.

Molecular Geometry

The molecule is expected to possess a planar 1,3,4-thiadiazole ring. The two methylsulfanyl groups will be attached to the C2 and C5 atoms of the ring. The planarity of the thiadiazole ring is a common feature observed in its derivatives.[7] The C-S bond lengths within the ring are expected to be intermediate between single and double bond character, indicating electron delocalization. The exocyclic C-S bond lengths will be consistent with single bonds.

The following table summarizes the expected crystallographic data and key bond parameters, extrapolated from published data for similar structures.[6][8]

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or C2/c |

| a (Å) | 13 - 18 |

| b (Å) | 5 - 10 |

| c (Å) | 11 - 18 |

| β (°) | 90 - 100 |

| V (ų) | 1000 - 1700 |

| Z | 4 or 8 |

| C-S (ring) (Å) | ~1.73 |

| C=N (ring) (Å) | ~1.30 |

| N-N (ring) (Å) | ~1.38 |

| C-S (exocyclic) (Å) | ~1.75 |

| S-C (methyl) (Å) | ~1.80 |

Supramolecular Assembly and Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing of this compound is likely to be governed by weaker intermolecular interactions. These may include:

-

C-H···N interactions: The hydrogen atoms of the methyl groups can act as weak donors, forming hydrogen bonds with the nitrogen atoms of the thiadiazole rings of neighboring molecules.

-

S···S short contacts: Close contacts between the sulfur atoms of adjacent molecules are also anticipated, contributing to the stability of the crystal lattice.[6]

-

π-π stacking: In some orientations, the planar thiadiazole rings may engage in π-π stacking interactions, further stabilizing the crystal structure.[8]

The interplay of these weak interactions will dictate the overall three-dimensional architecture of the crystal.

Caption: Anticipated intermolecular interactions in the crystal structure.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By leveraging the available crystallographic data of closely related derivatives, we have outlined the probable synthetic route, the methodology for structure determination, and the key features of its molecular and supramolecular architecture.

The insights presented here offer a solid foundation for researchers working with this class of compounds. A definitive single-crystal X-ray diffraction study of this compound is highly encouraged to validate these predictions and provide a more precise understanding of its solid-state properties. Such a study would be a valuable addition to the structural database of 1,3,4-thiadiazoles and would further aid in the rational design of new therapeutic agents and functional materials based on this versatile heterocyclic core.

References

- Synthesis, crystal structure and Hirshfeld surface analysis of bis[2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazol-3-ium] bis(perchlorato-κO)bis(picolinato-κ2N,O)copper(II). (n.d.). National Institutes of Health.

- Partl, G., Laus, G., Wurst, K., Kopacka, H., Müller, T., Huppertz, H., & Schottenberger, H. (2017). 2,5-Bis[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfanyl]-1,3,4-thiadiazole.

- 2,5-Bis[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole. (n.d.). National Institutes of Health.

- Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate. (n.d.).

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2016). MDPI.

- Synthesis and Characterization of bis thiadiazole and their methyl sulphone. (2013).

- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv

- Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (2020).

-

Synthesis and characterization of two new 2,5-bis-cycloalkylsulfanyl-[6][8][9]thiadiazoles and study of the crystal structure, thermal behavior, and biological activities compared with bismuthiol. (2023). ResearchGate. Retrieved January 2, 2026, from

- A new polymorph of 2,5-bis(4-pyridyl)-1,3,4-thiadiazole. (2005). ResearchGate.

- 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. (n.d.).

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.

- Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (2011).

- Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. (n.d.). OUCI.

- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024).

- 1,3,4-Thiadiazole, 2,5-bis(octyldithio)-. (n.d.). PubChem.

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2016). National Institutes of Health.

- 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. (2014). Chemical Reviews.

-

Symmetry impact of 2,5-bis(cycloalkylsulfenyl)[6][8][9]thiadiazoles on their physicochemical properties, thermal behaviors, and bacterial activity. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from

Sources

- 1. Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles [ouci.dntb.gov.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2,5-Bis[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure and Hirshfeld surface analysis of bis[2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazol-3-ium] bis(perchlorato-κO)bis(picolinato-κ2N,O)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this guide emphasizes the fundamental principles governing solubility and provides a detailed, field-proven experimental protocol for its empirical determination.

Introduction: The Significance of Solubility in the Application of this compound

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The therapeutic potential and utility of this compound in various applications, such as in the synthesis of more complex molecules, are intrinsically linked to its solubility.[5] Understanding how this compound behaves in different organic solvents is critical for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization.

-

Pharmaceutical Formulation: Developing effective drug delivery systems.

-

Analytical Chemistry: Preparing solutions for characterization and quality control.

-

Materials Science: Fabricating thin films and other advanced materials.

This guide aims to equip researchers with the necessary knowledge to predict, determine, and manipulate the solubility of this compound to advance their scientific endeavors.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[6][7] The key factors influencing the solubility of this compound are its polarity, capacity for hydrogen bonding, and molecular size.[6][8]

2.1. Molecular Structure and Polarity

The structure of this compound, with its central thiadiazole ring and two methylsulfanyl groups, dictates its overall polarity. The nitrogen and sulfur atoms in the heterocyclic ring introduce polar characteristics due to their electronegativity. However, the methylsulfanyl (-SCH₃) groups, while containing sulfur, are less polar than hydroxyl (-OH) or amino (-NH₂) groups. This molecular architecture suggests that this compound is a moderately polar compound.

2.2. Hydrogen Bonding Capability

The molecule lacks hydrogen bond donors (like -OH or -NH groups), which will limit its solubility in protic solvents such as water and alcohols. It can, however, act as a hydrogen bond acceptor at the nitrogen atoms of the thiadiazole ring.

2.3. Predicted Solubility Profile

Based on these structural features, a predicted solubility profile in common organic solvents can be hypothesized:

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar (e.g., Hexane, Toluene) | Low | The moderate polarity of the thiadiazole ring is not well-matched with non-polar solvents. |

| Polar Aprotic (e.g., Acetone, DMSO, DMF) | High | These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. The absence of hydrogen bond donors in the solute is not a limiting factor. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderate | The molecule can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, the lack of a hydrogen bond donor on the solute limits strong solvation. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to High | These solvents have a polarity that is often compatible with moderately polar organic compounds. |

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative data, an empirical determination of solubility is essential. The following is a detailed, step-by-step protocol based on the widely accepted shake-flask method.[6]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

3.3. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of each organic solvent into the corresponding vials.[9]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid. This step is critical for ensuring that the supernatant is free of any solid particles.

-

-

Analysis of the Supernatant:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[11][12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[13][14]

-

Contact: Avoid contact with skin and eyes.[11][12] In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention.[10]

Always consult the material safety data sheet (MSDS) for the specific compound being used.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data is not widely published, an understanding of its molecular structure allows for a reasoned prediction of its behavior in different organic solvents. This guide provides the theoretical foundation and a robust experimental protocol to empower researchers to determine the solubility of this compound with confidence and precision, thereby facilitating its application in the synthesis of novel therapeutic agents and advanced materials.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

ResearchGate. (n.d.). Synthesis and characterization of two new 2,5-bis-cycloalkylsulfanyl-[6][7][15]thiadiazoles and study of the crystal structure, thermal behavior, and biological activities compared with bismuthiol.

- Guidechem. (n.d.). 2,5-bis(tert-nonyldithio)-1,3,4-thiadiazole (CAS No. 89347-09-1) SDS.

- ResearchGate. (2025, August 6). Synthesis and Characterization of bis thiadiazole and their methyl sulphone.

- Fisher Scientific. (2021, December 24).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2024, February 20).

- Chemsrc. (2025, November 24). CAS#:651769-96-9 | 2,5-bis(methyldisulfanyl)-1,3,4-thiadiazole.

- Chemsrc. (2025, October 15). CAS#:52130-24-2 | 2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole.

- National Institutes of Health. (n.d.).

- Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole.

- PubMed Central. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

- TCI Chemicals. (n.d.).

- ResearchGate. (2025, August 7).

- Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (n.d.).

- MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

- PubChem. (n.d.). 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine.

- Life Chemicals. (2022, July 4).

- PubMed Central. (n.d.).

- PubChem. (n.d.). 1,3,4-Thiadiazole, 2,5-bis(octyldithio)-.

- ResearchGate. (2025, January 23).

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound that has garnered significant interest within the scientific community. Its unique structural features, characterized by a central 1,3,4-thiadiazole ring substituted with two methylsulfanyl groups, impart a range of chemical and physical properties that make it a valuable building block in medicinal chemistry and materials science. The 1,3,4-thiadiazole core is a well-established pharmacophore, known to be a bioisostere of pyrimidine and capable of engaging in various biological interactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications, particularly in the realm of drug discovery.

Molecular Structure and Key Features

The foundational structure of this compound consists of a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with methylsulfanyl (-SCH₃) groups attached at the 2 and 5 positions.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 7653-69-2 | [1][2][3] |

| Molecular Formula | C₄H₆N₂S₃ | [4] |

| Molecular Weight | 178.30 g/mol | [4] |

| Appearance | Not explicitly stated, but related compounds are often white to off-white or yellow solids. | [5] |

| Melting Point | 38 °C (for the related 2-methyl-5-(methylthio)-1,3,4-thiadiazole) | [6] |

| Boiling Point | 140 °C at 1 mmHg | [4] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate (for the related 2-methyl-5-(methylthio)-1,3,4-thiadiazole). General solubility for thiadiazoles can be influenced by polarity and hydrogen bonding capabilities.[6] | |

| Purity | ≥95% | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the alkylation of 2,5-dimercapto-1,3,4-thiadiazole with a methylating agent. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated thiol groups act as nucleophiles.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Methylation

This protocol is adapted from established methods for the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole.[7]

Materials:

-

2,5-Dimercapto-1,3,4-thiadiazole (1.0 eq)

-

Potassium hydroxide (KOH) (2.0 eq)

-

Methyl iodide (CH₃I) (2.0 eq)

-

Methanol (solvent)

Procedure:

-

Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1.0 eq) and potassium hydroxide (2.0 eq) in methanol. Stir the mixture at room temperature until the starting material is fully dissolved and the potassium salt is formed.

-

Alkylation: To the resulting solution, add methyl iodide (2.0 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture and reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated potassium iodide can be removed by filtration.

-

Isolation and Purification: The solvent from the filtrate is removed under reduced pressure. The crude product can then be purified by distillation or recrystallization to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is influenced by the electron-rich nature of the thiadiazole ring and the presence of the methylsulfanyl groups.

-

Electrophilic Aromatic Substitution: The 1,3,4-thiadiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. However, the electron-donating methylsulfanyl groups can activate the ring to some extent.

-

Nucleophilic Attack: The sulfur atoms of the methylsulfanyl groups can be susceptible to oxidation. Strong oxidizing agents can convert the thioethers to sulfoxides and then to sulfones. The ring nitrogen atoms possess lone pairs and can act as nucleophiles, for instance, in coordination with metal centers.[2]

-

Reactions at the Methylsulfanyl Groups: The methyl groups can potentially undergo radical substitution under appropriate conditions.

Applications in Drug Development and Medicinal Chemistry

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[6][8] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][7][9]

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural features suggest several potential avenues for exploration:

-

Enzyme Inhibition: The sulfur atoms and the heterocyclic ring can interact with the active sites of various enzymes.

-

Scaffold for Further Functionalization: The methylsulfanyl groups can be modified or replaced to generate a library of derivatives for structure-activity relationship (SAR) studies. For instance, oxidation of the sulfur atoms can modulate the electronic properties and hydrogen bonding capabilities of the molecule.

-

Antimicrobial Agents: The thiadiazole nucleus is a common feature in many antimicrobial compounds.[7]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its precursors. Based on safety data for related compounds, it may cause skin and eye irritation, and may cause respiratory irritation.[4][9][10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a versatile heterocyclic compound with a range of interesting chemical and physical properties. Its synthesis is readily achievable through the alkylation of 2,5-dimercapto-1,3,4-thiadiazole. While its full potential in drug development is still being explored, the established biological activity of the 1,3,4-thiadiazole scaffold makes it a promising starting point for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their ongoing research endeavors.

References

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC - NIH. [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI. [Link]

-

Synthesis and characterization of 2,5-bis(benzylthio)-1,3,4-thiadiazole complexes with fac-ReBr3(CO)(3)(2-). ResearchGate. [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. [Link]

-

1,3,4-Thiadiazoles and 1,3-thiazoles from one-pot reaction of bisthioureas with 2-(bis(methylthio)methylene)malononitrile and. CORE. [Link]

-

1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | C18H34N2S5. PubChem. [Link]

-

Research Article Synthesis and Biological Activity of 2,5-Bisubstituted Derivatives of 1,3,4-Thiadiazol-2,5-dithiol. Semantic Scholar. [Link]

-

Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]

-

(PDF) Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

-

Isolation, characterization and x-ray structure determination of 2,5-bis(4-methylbenzylthio)-1,3,4-thiadiazole. Universiti Putra Malaysia Institutional Repository. [Link]

-

Bismuththiol | CAS#:1072-71-5 | Chemsrc. Chemsrc. [Link]

-

2-Amino-5-methylthio-1,3,4-thiadiazole | Solubility of Things. Solubility of Things. [Link]

-

Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. isres.org [isres.org]

- 4. 7653-69-2 Cas No. | 2,5-di(Methylthio)-1,3,4-thiadiazole | Apollo [store.apolloscientific.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 2,5-Dimercapto-1,3,4-thiadiazole | C2H2N2S3 | CID 2723630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7653-69-2|2,5-Bis(methylthio)-1,3,4-thiadiazole|BLD Pharm [bldpharm.com]

- 12. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]

Quantum chemical studies of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

An In-Depth Technical Guide to the Quantum Chemical Studies of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing electronic properties.[1][2] This guide provides a comprehensive exploration of the quantum chemical properties of a specific derivative, this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale. We will delve into the molecular architecture, vibrational signatures, electronic behavior, and reactivity of this molecule through the lens of Density Functional Theory (DFT). This document is structured to be a self-validating system of protocols and interpretations, grounded in authoritative theoretical principles, to empower researchers in their own investigations of this and similar molecular systems.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is present in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][3] The biological and chemical properties of 1,3,4-thiadiazole derivatives are intimately linked to their electronic structure, molecular geometry, and the nature of their substituents.

This compound, the subject of this guide, features two methylsulfanyl (-SCH₃) groups at the 2 and 5 positions of the thiadiazole ring. These sulfur-containing substituents are expected to significantly influence the molecule's electron distribution, reactivity, and potential as a ligand in coordination chemistry.[3][4]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the structure-property relationships of such molecules at the atomic level.[5][6][7] These computational methods allow for the accurate prediction of molecular geometries, vibrational spectra, and electronic characteristics, offering insights that are often challenging to obtain through experimental means alone.[8][9]

This guide will provide a detailed theoretical and practical framework for conducting and interpreting quantum chemical studies on this compound.

Computational Methodology: A Validated Approach

The accuracy of any quantum chemical study is contingent upon the judicious selection of the computational method and basis set. For molecules of this nature, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated a favorable balance between computational cost and accuracy for predicting molecular structures, vibrational frequencies, and electronic properties.[5][6][9]

The choice of basis set is equally critical. A split-valence basis set, such as 6-311++G(d,p), is recommended. This basis set provides a flexible description of the electron density by employing multiple functions for valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the non-uniform distribution of electron charge in a molecular environment. The diffuse functions (++) are important for describing the behavior of electrons far from the nucleus, which is crucial for accurately modeling non-covalent interactions and electronic properties.

Experimental Protocol: Computational Workflow

A detailed, step-by-step methodology for the quantum chemical analysis is as follows:

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved by performing a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. The optimization is complete when the forces on the atoms are negligible, and the energy has converged.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the FT-IR and FT-Raman spectra.

-

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Natural Bond Orbital (NBO) analysis

-

Molecular Electrostatic Potential (MEP)

-

Non-Linear Optical (NLO) properties

-

Caption: A generalized workflow for quantum chemical analysis.

Molecular Geometry and Structural Analysis

The optimized molecular geometry provides the most stable arrangement of atoms in the molecule. Key structural parameters include bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Expected Value (Å or °) |

| Bond Lengths | ||

| C-S (ring) | Carbon-Sulfur bond length in the thiadiazole ring | ~1.75 |

| C=N (ring) | Carbon-Nitrogen double bond length in the ring | ~1.30 |

| N-N (ring) | Nitrogen-Nitrogen single bond length in the ring | ~1.38 |

| C-S (subst.) | Carbon-Sulfur bond length of the substituent | ~1.80 |

| S-CH₃ | Sulfur-Methyl bond length | ~1.82 |

| Bond Angles | ||

| C-S-C (ring) | Angle within the thiadiazole ring | ~88 |

| N-C-S (ring) | Angle within the thiadiazole ring | ~115 |

| C-N-N (ring) | Angle within the thiadiazole ring | ~111 |

| C-S-CH₃ | Angle of the methylsulfanyl substituent | ~100 |

Note: These are representative values based on similar structures and should be confirmed by calculation for the specific molecule.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis allows for the prediction and assignment of FT-IR and FT-Raman spectra.[10][11] The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

| C-H stretch | Stretching of C-H bonds in the methyl groups | 2900-3000 |

| C=N stretch | Stretching of the C=N bonds in the thiadiazole ring | 1500-1600 |

| N-N stretch | Stretching of the N-N bond in the thiadiazole ring | 1000-1150 |

| C-S stretch | Stretching of the C-S bonds (ring and substituent) | 600-800 |

| Ring deformation | In-plane and out-of-plane bending of the thiadiazole ring | 400-900 |

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]

-

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites prone to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[7] A large energy gap implies high stability and low reactivity.

Caption: Illustration of the HOMO-LUMO energy gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron delocalization and intramolecular interactions within the molecule.[9][12] It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

Key interactions to investigate in this compound include:

-

π → π interactions:* Delocalization of π-electrons within the aromatic thiadiazole ring.

-

n → σ interactions:* Interactions between the lone pairs (n) of nitrogen and sulfur atoms and the antibonding orbitals (σ*) of adjacent bonds. These interactions contribute significantly to the stability of the molecule.

-

n → π interactions:* Interactions between lone pairs and the antibonding π* orbitals of the ring.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a color-coded map of the electrostatic potential on the surface of the molecule.[13][14] It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.

-

Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these are expected to be around the nitrogen atoms of the thiadiazole ring.

-

Blue regions: Represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the methyl groups.

-

Green regions: Correspond to areas of neutral electrostatic potential.

Caption: Interpreting a Molecular Electrostatic Potential (MEP) map.

Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer and extended π-conjugation can exhibit non-linear optical (NLO) properties. DFT calculations can predict key NLO parameters:

-

Dipole Moment (μ): A measure of the overall polarity of the molecule.

-

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

-

First-Order Hyperpolarizability (β): The first-order response of the molecule to an external electric field, which is a measure of its NLO activity.

The investigation of these properties is crucial for the potential application of this compound in optoelectronic devices.[15]

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound using Density Functional Theory. By following the described protocols, researchers can gain profound insights into the molecule's structural, vibrational, and electronic properties. The understanding of the HOMO-LUMO energy gap, NBO interactions, and MEP surface provides a robust basis for predicting the molecule's reactivity, stability, and potential for drug design and materials science applications. The methodologies and interpretative strategies presented herein are intended to serve as a valuable resource for the scientific community, fostering further exploration into the rich chemistry of 1,3,4-thiadiazole derivatives.

References

-

El Idrissi, M., et al. (2019). Quantum Study of the Reaction Between 2,5-Bis (Pyridin-2-yl) -1,3,4-Thiadiazole and Nickel(II) in the presence of Sodium Azide by Using DFT-B3LYP/6-31G. RHAZES: Green and Applied Chemistry. [Link]

-

Al-Nahrain Journal of Science. (2016). DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. Al-Nahrain Journal of Science. [Link]

-

ÇAVUŞ, M. S., & MUĞLU, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. [Link]

-

ResearchGate. (2022). Novel Bis-1,3,4-Thiadiazoles Derivatives: Synthesis, Spectroscopic Characterization, DFT Calculations and Evaluation of their Antimicrobial and Antioxidant Activities. ResearchGate. [Link]

-

Karabacak, M., et al. (2015). Structural and vibrational studies on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-pyrolidin-2-ol. ResearchGate. [Link]

-

ResearchGate. (2019). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[16][17]-triazolo[3,4-b][17][18] thiadiazole. ResearchGate. [Link]

-

Singh Yadav, M. P., & Kumar, A. (2014). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Scientific & Academic Publishing. [Link]

-

ResearchGate. (2022). Design, Synthesis, DFT, TD-DFT/PCM Calculations, and Molecular Docking Studies on the Anti-COVID-19, and Anti-SARS Activities of Some New Bis-Thiazoles and Bis-Thiadiazole. ResearchGate. [Link]

-

MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI. [Link]

-

MDPI. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. MDPI. [Link]

-

UNIVERSCI. (2024). Evaluation of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one binary molecules against the SAR. UNIVERSCI. [Link]

-

Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A. [Link]

-

Journal of Materials and Environmental Science. (2017). DFT study of small compounds based on thiophene and benzo[1][16] thiadiazole for solar cells. Journal of Materials and Environmental Science. [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. article.sapub.org [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. universci.com [universci.com]

- 14. ajchem-a.com [ajchem-a.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CAS#:651769-96-9 | 2,5-bis(methyldisulfanyl)-1,3,4-thiadiazole | Chemsrc [chemsrc.com]

Thermal stability of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

An In-Depth Technical Guide to the Thermal Stability of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing manufacturing, formulation, storage, and ultimately, patient safety. This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the thermal stability of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a detailed framework, grounded in established analytical techniques and the known behavior of related thiadiazole derivatives. We will explore the theoretical underpinnings of thermal decomposition, present detailed protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discuss the interpretation of the resulting data. This guide is intended to equip researchers and drug development professionals with the necessary tools to design and execute robust thermal stability studies.

Introduction: The Significance of Thermal Stability in Drug Development

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The thermal stability of these molecules is a cornerstone of their developability. A compound that readily decomposes at elevated temperatures can pose significant challenges during synthesis, purification, and formulation, potentially leading to the generation of impurities and a loss of potency.

This compound is a representative member of this class. Understanding its thermal behavior is paramount for:

-

Process Chemistry: Defining safe operating temperatures for synthesis and purification steps, such as distillation and drying.

-

Formulation Science: Selecting appropriate excipients and manufacturing processes (e.g., granulation, melt extrusion) that will not induce degradation.

-